(1S,2S)-cyclohexane-1,2-dicarboxylic acid

Catalog No.
S1533582
CAS No.
21963-41-7
M.F
C8H12O4
M. Wt
172.18 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(1S,2S)-cyclohexane-1,2-dicarboxylic acid

CAS Number

21963-41-7

Product Name

(1S,2S)-cyclohexane-1,2-dicarboxylic acid

IUPAC Name

(1S,2S)-cyclohexane-1,2-dicarboxylic acid

Molecular Formula

C8H12O4

Molecular Weight

172.18 g/mol

InChI

InChI=1S/C8H12O4/c9-7(10)5-3-1-2-4-6(5)8(11)12/h5-6H,1-4H2,(H,9,10)(H,11,12)/t5-,6-/m0/s1

InChI Key

QSAWQNUELGIYBC-WDSKDSINSA-N

SMILES

C1CCC(C(C1)C(=O)O)C(=O)O

Canonical SMILES

C1CCC(C(C1)C(=O)O)C(=O)O

Isomeric SMILES

C1CC[C@@H]([C@H](C1)C(=O)O)C(=O)O

The exact mass of the compound (1S,2S)-cyclohexane-1,2-dicarboxylic acid is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

(1S,2S)-Cyclohexane-1,2-dicarboxylic acid is a cyclohexane derivative with two carboxylic acid groups attached to adjacent carbon atoms. Its molecular formula is C8H12O4, and it has a molecular weight of 172.18 g/mol . The compound exists as a white crystalline solid at room temperature.

Chemical Structure:

  • Linear Structure Formula: C6H10(COOH)2
  • InChI Key: QSAWQNUELGIYBC-WDSKDSINSA-N

Physical Properties:

  • Number of heavy atoms: 12
  • Number of aromatic heavy atoms: 0
  • Fraction of sp3 carbons: 0.75
  • Number of rotatable bonds: 2
  • Topological Polar Surface Area (TPSA): 74.6 Ų

Solubility and Partition Coefficient:

  • Log Po/w (Consensus): 0.71
  • GI absorption: High
  • Blood-Brain Barrier (BBB) permeant: No

Additional Points

  • (1S,2S)-cyclohexane-1,2-dicarboxylic acid is commercially available from some chemical suppliers [].
  • Due to its limited research focus, further investigation is needed to explore the potential applications and properties of this compound.
Typical of carboxylic acids:

  • Esterification: The compound can react with alcohols to form esters.
  • Amide formation: It can react with amines to form amides.
  • Reduction: The carboxylic acid groups can be reduced to form alcohols or aldehydes.
  • Decarboxylation: Under certain conditions, it may undergo decarboxylation to form simpler cyclohexane derivatives.

The synthesis of (1S,2S)-cyclohexane-1,2-dicarboxylic acid can be achieved through various methods:

  • Oxidation of cyclohexene derivatives
  • Stereoselective reduction of cyclohexene-1,2-dicarboxylic acid
  • Resolution of racemic cyclohexane-1,2-dicarboxylic acid

A specific synthesis method involves the use of (1S,2S)-cyclohexane-1,2-dicarboxylic acid as a starting material for the preparation of new C2-symmetric cyclohexane-1,2-dicarboxamides .

(1S,2S)-Cyclohexane-1,2-dicarboxylic acid has several applications in chemistry and related fields:

  • Organic Synthesis: It serves as a valuable chiral building block in the synthesis of more complex organic compounds.
  • Pharmaceutical Research: The compound is used in the development of new drug candidates and as a precursor for biologically active molecules.
  • Material Science: It can be employed in the preparation of polymers and other advanced materials.
  • Asymmetric Catalysis: Its chiral nature makes it useful in the development of asymmetric catalysts for stereoselective reactions.

Similar Compounds

Several compounds share structural similarities with (1S,2S)-cyclohexane-1,2-dicarboxylic acid:

  • Cyclohexane-1,2,4,5-tetracarboxylic acid (CAS: 15383-49-0)
  • trans-Cyclohexane-1,3-dicarboxylic acid (CAS: 2305-30-8)
  • 4-Methylcyclohexanecarboxylic acid (CAS: 4331-54-8)
  • (1R,2R)-Cyclohexane-1,2-dicarboxylic acid (CAS: 46022-05-3)
  • cis-1,2-Cyclohexanedicarboxylic acid

The uniqueness of (1S,2S)-cyclohexane-1,2-dicarboxylic acid lies in its specific stereochemistry, which can be crucial for certain applications, particularly in asymmetric synthesis and pharmaceutical development. Its stereoisomer, (1R,2R)-cyclohexane-1,2-dicarboxylic acid, has the opposite configuration but similar chemical properties .

XLogP3

0.9

GHS Hazard Statements

H413: May cause long lasting harmful effects to aquatic life [Hazardous to the aquatic environment, long-term hazard]

Pictograms

Irritant

Irritant

Other CAS

2305-32-0

General Manufacturing Information

1,2-Cyclohexanedicarboxylic acid, (1R,2R)-rel-: ACTIVE
PMN - indicates a commenced PMN (Pre-Manufacture Notices) substance.

Dates

Last modified: 08-15-2023

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